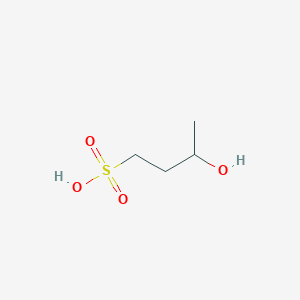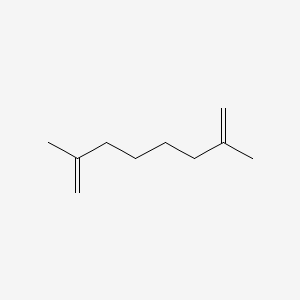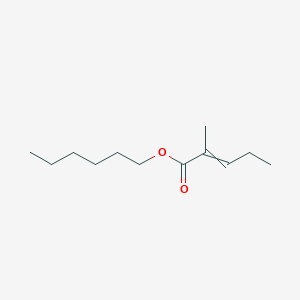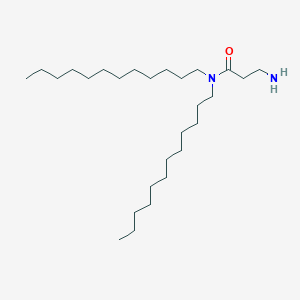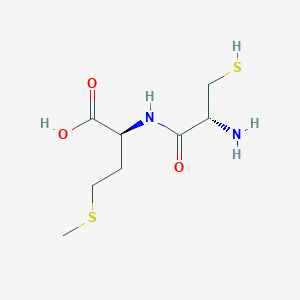![molecular formula C8H12O3S B14600231 2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene CAS No. 61212-10-0](/img/structure/B14600231.png)
2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1,6-dioxa-9-thiaspiro[45]dec-3-ene is a chemical compound with the molecular formula C8H12O3S It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene typically involves the reaction of specific starting materials under controlled conditions. One common method involves the reaction of a methoxy-substituted cyclohexanone with a sulfur-containing reagent. The reaction conditions often include the use of a catalyst and a solvent to facilitate the formation of the spiro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions as in the laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different spiro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized spiro compounds .
Scientific Research Applications
2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxa-9-thiaspiro[4.5]dec-3-ene: Lacks the methoxy group, leading to different chemical properties.
9-Heptyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene: Contains an additional heptyl group, affecting its reactivity and applications.
Uniqueness
2-Methoxy-1,6-dioxa-9-thiaspiro[4This makes it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
61212-10-0 |
|---|---|
Molecular Formula |
C8H12O3S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
2-methoxy-1,10-dioxa-7-thiaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C8H12O3S/c1-9-7-2-3-8(11-7)6-12-5-4-10-8/h2-3,7H,4-6H2,1H3 |
InChI Key |
UHKARPXJNRJPOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC2(O1)CSCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


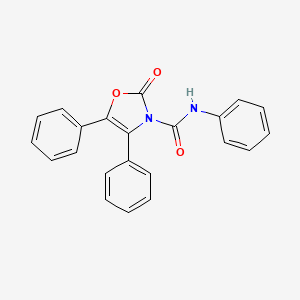
![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate](/img/structure/B14600155.png)
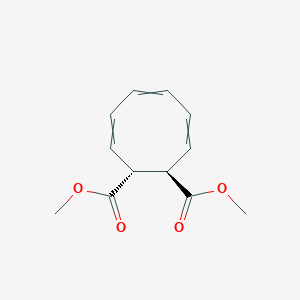
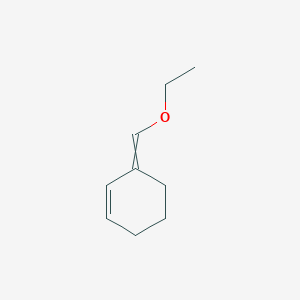
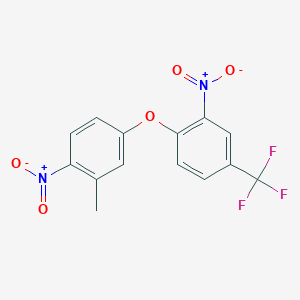
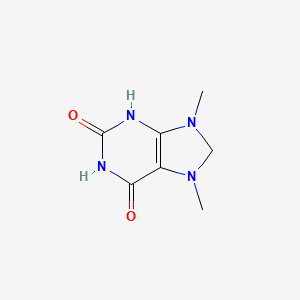
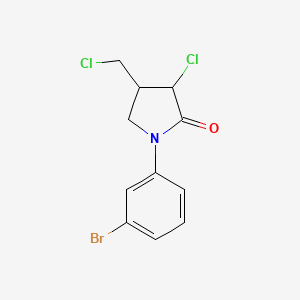
![{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14600195.png)
